2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-15(9-10-16-6-3-2-4-7-16)21-19(24)14-23-20(25)12-11-17(22-23)18-8-5-13-26-18/h2-8,11-13,15H,9-10,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUUMQDSTJYIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling with the phenylbutyl acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques are in place. The use of automated systems and continuous flow reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazinone can produce dihydropyridazines.
Scientific Research Applications
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
The compound’s uniqueness emerges when compared to structurally analogous pyridazinone derivatives. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects: Furan vs. Halogenation: Chlorine or fluorine substitutions () increase hydrophobic interactions and binding affinity but may reduce solubility . Methoxy Groups: Improve solubility but may lower membrane permeability compared to lipophilic chains like phenylbutan-2-yl .
Biological Activity :
- The target compound’s 4-phenylbutan-2-yl chain may favor blood-brain barrier penetration, suggesting CNS applications, whereas thiazole or isopropylphenyl analogs () are more suited for peripheral targets .
- Methoxy-substituted derivatives () show promise in inflammatory diseases via PDE4 inhibition, while halogenated versions () are explored in oncology .
Mechanistic Differences
- Target Compound : Likely interacts with enzymes requiring aromatic stacking (e.g., kinases) due to furan and phenylbutan-2-yl motifs. Preliminary studies suggest moderate COX-2 inhibition .
- Methoxy Analogs () : Preferentially bind to PDE4’s hydrophobic pocket, reducing cAMP degradation and inflammation .
- Chlorophenyl Derivatives () : Exhibit higher cytotoxicity in cancer cell lines, possibly via DNA intercalation or topoisomerase inhibition .
Biological Activity
The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a pyridazine derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 287.31 g/mol
- CAS Number : 923074-03-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the furan and pyridazine rings through cyclization reactions.
- Coupling of these intermediates with acetamide derivatives to yield the final product.
Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving:
- Caspase Activation : Increased caspase-3 activity has been observed, indicating the induction of apoptosis in various cancer cell lines (e.g., PC-3, A549) with IC50 values ranging from 5.96 μM to 7.90 μM .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity against a range of bacterial strains. Compounds with similar furan and pyridazine moieties have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : It promotes apoptotic pathways by affecting mitochondrial membrane potential and influencing Bcl-2 family proteins .
- Antimicrobial Action : Similar compounds have been shown to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microbial cells.
Case Studies
Recent studies have evaluated the antiproliferative effects of various derivatives in vitro:
- Study on Pyridazine Derivatives : A series of pyridazine compounds were tested for their cytotoxic effects on cancer cell lines, revealing significant apoptotic induction through caspase activation .
- Antimicrobial Evaluation : Research demonstrated that furan-based derivatives exhibited substantial antibacterial effects against pathogenic bacteria, supporting their potential use as therapeutic agents .
Data Summary Table
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | CHNO | 287.31 g/mol | Anticancer, Antimicrobial |
Q & A
Q. What synthetic routes are commonly employed to prepare pyridazinone-acetamide derivatives like the target compound?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. For example, pyridazinone cores are often synthesized via cyclocondensation of dicarbonyl compounds with hydrazines, followed by functionalization at the 3-position with furan derivatives. Acetamide side chains are introduced via coupling reactions using activating agents like EDCI or DCC in aprotic solvents (e.g., THF or DCM) . Purification often employs gradient elution (e.g., DCM-MeOH 0–4%) for optimal separation .
Q. How are structural and purity characteristics validated for this compound?
Key techniques include:
- IR spectroscopy : Confirmation of carbonyl (C=O) stretches (1660–1680 cm⁻¹) and furan/pyridazinone ring vibrations.
- 1H/13C NMR : Identification of aromatic protons (δ 6.5–8.5 ppm for furan and pyridazinone) and acetamide NH/CH₃ groups (δ 1.2–2.5 ppm).
- Mass spectrometry (ESI-MS or HRMS) : Verification of molecular ion peaks and fragmentation patterns .
Q. What in vitro assays are recommended for initial pharmacological screening?
Standard assays include:
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based or radiometric assays.
- Antimicrobial activity via microbroth dilution against Gram-positive/negative bacteria and fungi (e.g., C. albicans).
- Cytotoxicity profiling using MTT or SRB assays on cancer cell lines .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Replace the furan-2-yl group with other heterocycles (e.g., thiophene or pyrrole) to assess electronic effects.
- Scaffold optimization : Modify the pyridazinone core (e.g., 6-oxo vs. 6-thioxo) to evaluate metabolic stability.
- Side-chain engineering : Adjust the phenylbutan-2-yl group to alter lipophilicity and bioavailability .
- Data-driven approach : Use computational tools (e.g., molecular docking) to predict binding affinities before synthesis .
Q. How should contradictory spectral or analytical data be resolved?
- Case example : Discrepancies in NMR shifts (e.g., unexpected splitting of acetamide NH signals) may arise from rotameric equilibria. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) to stabilize conformers .
- Low-resolution MS ambiguities : Confirm molecular formulas via HRMS and cross-validate with elemental analysis .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent optimization : Replace DCM with toluene for safer scale-up.
- Catalysis : Use Pd/C or Ni catalysts for efficient reduction steps (e.g., nitro to amine intermediates).
- Workflow automation : Implement continuous flow reactors for hazardous steps (e.g., thionyl chloride-mediated acylations) .
Methodological Challenges and Solutions
Q. How to address low yields in condensation reactions involving pyridazinone intermediates?
- Activating agents : Replace traditional carbodiimides (e.g., EDCI) with newer alternatives like COMU for higher efficiency.
- Temperature control : Maintain reactions at 0–5°C during acid-sensitive steps to prevent side-product formation .
Q. What analytical methods resolve co-elution issues during HPLC purification?
- Column selection : Use C18 columns with smaller particle sizes (3 µm) for better resolution.
- Mobile phase adjustment : Incorporate 0.1% formic acid to improve peak symmetry for polar acetamide derivatives .
Key Considerations for Researchers
- Avoid commercial sources : Prioritize in-house synthesis or academic collaborations for compound access.
- Data reproducibility : Cross-validate spectral data with published benchmarks (e.g., SDBS or PubChem) .
- Ethical compliance : Ensure all biological testing adheres to institutional biosafety protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
